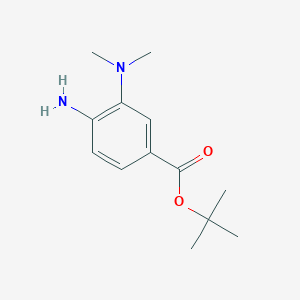
Tert-butyl 4-amino-3-(dimethylamino)benzoate
Description
Tert-butyl 4-amino-3-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylamino group attached to a benzoate core
Properties
IUPAC Name |
tert-butyl 4-amino-3-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)9-6-7-10(14)11(8-9)15(4)5/h6-8H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQLMBHHXLZVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-(dimethylamino)benzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is subjected to nitration to introduce a nitro group.
Dimethylation: The amino group is further reacted with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of tert-butyl 4-nitrobenzoate are nitrated using nitric acid.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution Reagents: Dimethylamine, other nucleophiles.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Dimethylamino derivatives.
Scientific Research Applications
Tert-butyl 4-amino-3-(dimethylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifolate activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as glycogen phosphorylase, which is involved in glucose metabolism . The dimethylamino group enhances its binding affinity to the target enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Lacks the dimethylamino group, making it less versatile in certain reactions.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a similar dimethylamino group but differs in the overall structure and reactivity.
Uniqueness
Tert-butyl 4-amino-3-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


